molecular formula C24H26ClN3O3 B11189562 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11189562
M. Wt: 439.9 g/mol
InChI Key: WIUSERIAWCIMQQ-UHFFFAOYSA-N
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Description

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a chlorophenyl group, and a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrimidine intermediate.

    Addition of the Hydroxyethyl Side Chain: The hydroxyethyl side chain is added through an alkylation reaction, where an ethylene oxide derivative reacts with the pyrimidine intermediate.

    Final Coupling: The final step involves coupling the pyrimidine intermediate with an acetamide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl side chain can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form an alcohol derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of pyrimidine derivatives.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl group and the pyrimidine ring are key structural features that enable the compound to bind to these targets with high affinity. The hydroxyethyl side chain may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of the chlorophenyl group, hydroxyethyl side chain, and pyrimidine ring provides a unique structural framework that can be exploited for various scientific and industrial purposes.

Properties

Molecular Formula

C24H26ClN3O3

Molecular Weight

439.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C24H26ClN3O3/c1-15(2)17-7-9-20(10-8-17)27-22(30)14-28-23(18-5-4-6-19(25)13-18)26-16(3)21(11-12-29)24(28)31/h4-10,13,15,29H,11-12,14H2,1-3H3,(H,27,30)

InChI Key

WIUSERIAWCIMQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)NC3=CC=C(C=C3)C(C)C)CCO

Origin of Product

United States

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